6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline is a compound with the molecular weight of 283.37. It is a solid substance and should be stored in a dry environment between 2-8°C.
Synthesis Analysis
The synthesis of this compound involves acid-promoted cyclisation of (+)- ®- N - (3,4-dimethoxybenzyl)halostachine tricarbonylchromium at –20 °C. This process is highly stereoselective, proceeding with retention of configuration. After removal of the tricarbonylchromium unit, the final product is obtained.
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C18H21NO2. The InChI code for this compound is 1S/C18H21NO2/c1-19-11-14-9-17 (20-2)18 (21-3)10-15 (14)16 (12-19)13-7-5-4-6-8-13/h4-10,16H,11-12H2,1-3H3.
Chemical Reactions Analysis
The compound has been evaluated for its antibacterial property against eight pathogenic bacterial strains. The strains that were most susceptible to the action of the compound were Staphylococcus.
Physical And Chemical Properties Analysis
As mentioned earlier, this compound is a solid substance. It has a molecular weight of 283.37 and should be stored in a dry environment between 2-8°C.
Synthesis Analysis
Enantiospecific Synthesis from Halostachine: This method utilizes (+)-(S)-2-methylamino-1-phenylethanol (Halostachine) as a starting material and proceeds through a stereoselective cyclisation reaction using a tricarbonylchromium complex. This approach allows for the synthesis of enantiomerically pure isomers of the target compound. [, ]
Pummerer-type Cyclization: This method employs a Pummerer reaction as the key step to construct the tetrahydroisoquinoline ring system. In this approach, a sulfoxide derivative undergoes intramolecular cyclization in the presence of a Lewis acid catalyst, such as boron trifluoride diethyl etherate. [, ]
Pomeranz–Fritsch–Bobbitt Cyclization: This method involves the reaction of a benzaldehyde derivative with an aminoacetaldehyde diethyl acetal, followed by cyclization under acidic conditions. This approach provides access to a wide range of substituted tetrahydroisoquinoline derivatives. []
Molecular Structure Analysis
N-Oxidation: The nitrogen atom in the tetrahydroisoquinoline ring can be oxidized to form N-oxides. These N-oxides are important intermediates for the synthesis of other heterocyclic compounds via rearrangements, such as the Meisenheimer rearrangement. []
Acylation: The secondary amine group in the molecule can be acylated to form amides and carbamates. This reaction is often employed for the introduction of various functional groups and for the preparation of chiral catalysts and pharmaceutical agents. [, , , , , , ]
Dehydrogenation: The tetrahydroisoquinoline ring can undergo dehydrogenation to form the corresponding dihydroisoquinoline derivatives. This transformation can be achieved using oxidizing agents or electrochemical methods. [, ]
Mechanism of Action
Receptor Binding: These molecules may bind to specific receptors in the body, such as α-adrenoceptors, modulating their activity and downstream signaling pathways. [, ]
Enzyme Inhibition: They may inhibit the activity of specific enzymes, such as P-glycoprotein, affecting cellular processes like drug efflux and multidrug resistance. [, , ]
Interaction with Ion Channels: Some derivatives, like YM758, can inhibit “funny” (If) current channels, modulating cardiac electrical activity and heart rate. [, , , , ]
Physical and Chemical Properties Analysis
Solubility: These compounds typically exhibit varying solubility in organic solvents depending on the nature and position of the substituents. []
Chirality: The presence of a chiral center at the C-4 position of the tetrahydroisoquinoline ring results in the existence of enantiomers, which may exhibit different biological activities. []
Applications
Anticonvulsant Activity: Certain derivatives have shown promising anticonvulsant activity in animal models, suggesting potential applications in treating epilepsy. []
Reversal of Multidrug Resistance: Derivatives with potent P-glycoprotein inhibitory activity, such as compound 7h, hold potential for overcoming multidrug resistance in cancer therapy. []
Treatment of Cardiac Arrhythmias: YM758, an If current channel inhibitor, shows promise in treating stable angina and atrial fibrillation. [, , , , ]
Compound Description: This compound serves as a crucial starting material in the enantiospecific synthesis of (+)-(R)-6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline. Acid-promoted cyclization of this chromium complex proceeds with high stereoselectivity, retaining the configuration and yielding the desired tetrahydroisoquinoline product after the removal of the tricarbonylchromium unit [, , , ].
(–)-(R)-N-(3,4-dimethoxybenzyl)halostachine
N-n-propylisoquinolinium
Compound Description: Studied as a potential neurotoxin, N-n-propylisoquinolinium is an isoquinoline derivative structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a known neurotoxin linked to Parkinson's disease. In vivo studies in rats revealed that this compound, even at relatively high doses, did not induce significant motor deficits or dopaminergic cell loss in the substantia nigra [].
N-Methyl-6,7-dimethoxyisoquinolinium
Compound Description: Similar to N-n-propylisoquinolinium, this compound was also investigated for its potential neurotoxicity. This isoquinoline derivative displayed greater neurotoxicity compared to N-n-propylisoquinolinium, inducing moderate dopaminergic cell loss in the substantia nigra of rats after infusion. [].
1,2,3,4-Tetrahydroisoquinoline (THIQ)
Compound Description: This compound represents a simplified core structure of the isoquinoline family, lacking any substituents on the aromatic ring. It serves as a fundamental building block for various tetrahydroisoquinoline derivatives. Research has indicated that even this simplified compound can exhibit mild neurotoxicity in rats, highlighting the inherent potential of the tetrahydroisoquinoline structure to impact dopaminergic neurons [].
Compound Description: This compound serves as a key starting material in a multi-step synthesis route towards 5,6,6a,7,7a,12a-hexahydro-4H-benzo[d,e]benzothieno-[2,3-g]quinolines and 8-phenyl-2,3,7,8,9,9a-hexahydro-1H-benzo[d,e] quinolines [].
Compound Description: This compound, upon undergoing melt pyrolysis, undergoes the Meisenheimer rearrangement to yield 7,8-dimethoxy-3-methyl-1-phenyl-1,3,4,5-tetrahydro-2,3-benzoxazepine. This rearrangement reaction highlights the potential for structural modifications and ring expansions within the tetrahydroisoquinoline scaffold [].
Compound Description: This compound is generated through the Meisenheimer rearrangement of cis-6,7-Dimethoxy-2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline N-oxide. This reaction underscores the potential for structural diversity and the generation of novel heterocyclic compounds starting from tetrahydroisoquinoline derivatives [].
Compound Description: This compound serves as a substrate for lipase-catalyzed asymmetric acylation, allowing for the resolution of its enantiomers. This enzymatic resolution highlights the potential for applying biocatalytic methods to obtain enantiomerically pure tetrahydroisoquinoline derivatives [].
Compound Description: This compound was investigated as a potential analgesic with lower addiction liability compared to opiates. Preclinical studies indicated that I-K-1 possessed analgesic properties but with significantly lower addictive potential compared to morphine or codeine [].
Compound Description: This compound exhibits calcium antagonist activity, suggesting its potential as a therapeutic agent for cardiovascular diseases. Its enantiomers were successfully separated and characterized, highlighting the significance of stereochemistry in drug development. [, , ].
Compound Description: This compound displayed significant anticonvulsant activity in preclinical studies, suggesting its potential as a therapeutic agent for epilepsy. Computational studies were employed to understand the structure-activity relationship of this compound and guide the design of novel anticonvulsant agents [].
(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758) and its related metabolites
Compound Description: YM758 is a novel “funny” If current channel (If channel) inhibitor developed for potential use in treating stable angina and atrial fibrillation [, , , , ].
Compound Description: YM-252124 is a major metabolite of YM758. It shows potential for renal secretion via hOCT2/rOct2 transporters and hepatic uptake via hOCT1/rOct1 [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.